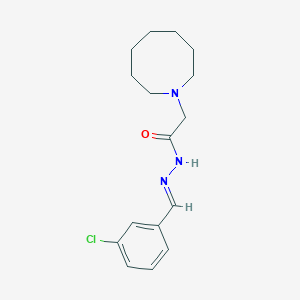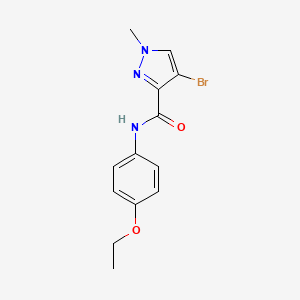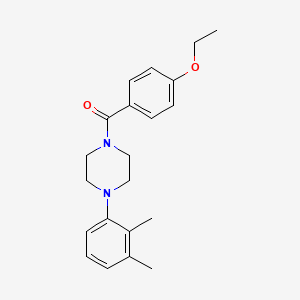![molecular formula C16H26N4O3S B5515136 2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)
2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related nicotinamide derivatives involves various strategies, including the use of starting materials like 2-chloronicotinic acid and proceeding through several steps such as sulfhydrylation by thiourea to produce key intermediates like 2-aminosulfonyl-N,N-dimethylnicotinamide, a crucial intermediate in herbicide production with a total yield of 58.1% (Xue-wei, 2011)(Xue-wei, 2011).
Molecular Structure Analysis
Molecular structure investigations of nicotinamide derivatives, including studies on their crystal structure and molecular conformations, reveal intricate details about their physical and chemical behavior. For example, studies have shown that the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives exhibit a higher degree of torsion of the pyridine ring with respect to the amide group compared to unsubstituted compounds, with dihedral angles ranging from 40-60° (Gomes et al., 2013)(Gomes et al., 2013).
Chemical Reactions and Properties
Nicotinamide derivatives engage in various chemical reactions, contributing to their versatile applications. For instance, the synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to the focus compound, highlights complex reactions and structural behaviors important for understanding their function as cyclooxygenase-2 inhibitors (Al-Hourani et al., 2016)(Al-Hourani et al., 2016).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, phase behavior, and molecular dynamics, are critical for their applications. Studies on compounds like nicotinamide and picolinamide have investigated aggregation behavior and the formation of dimers in various phases, providing insights into their stability and interactions (Borba et al., 2008)(Borba et al., 2008).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, such as reactivity, catalytic activity, and their role as intermediates in the synthesis of complex molecules, are fundamental aspects of their study. For example, nicotinum methane sulfonate (NMS) demonstrates excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, showcasing the utility of nicotinamide derivatives in organic synthesis (Tamaddon & Azadi, 2018)(Tamaddon & Azadi, 2018).
科学的研究の応用
Cellular Differentiation and DNA Repair
- Erythroid Differentiation : Nicotinamide and its analogues have been studied for their activity in inducing differentiation of murine erythroleukemia cells. These compounds have shown potential in promoting erythroid differentiation, which could have implications for understanding and treating certain forms of leukemia (Terada et al., 1979).
- DNA Damage Repair : Studies indicate that nicotinamide can stimulate the repair of DNA damage in human lymphocytes, suggesting its role in enhancing cellular mechanisms for maintaining genomic integrity (Berger & Sikorski, 1980).
Enzymatic Activity and Metabolism
- Enzymatic Synthesis and Inhibition : Nicotinamide derivatives have been explored for their ability to act as substrates or inhibitors for various enzymes, including those involved in the metabolic pathways of nicotinamide adenine dinucleotide (NAD) (Tono-oka, 1982). This encompasses the study of nicotinamide metabolism in higher plants, contributing to our understanding of nicotinamide's metabolic fate and its implications for plant physiology (Matsui et al., 2007).
Organic Synthesis and Material Science
- Organic Synthesis : Nicotinamide derivatives have been used as intermediates in the synthesis of complex organic molecules, such as herbicides, showcasing their importance in the development of agricultural chemicals (Xue-wei, 2011).
- Material Science : The study of nicotinamide derivatives in binary solvents has provided insights into solvation states, which is crucial for the design and application of materials in various chemical processes (Aleksandriiskii et al., 2016).
Antimicrobial and Herbicidal Applications
- Antibacterial Activity : Research on nicotinamide derivatives has also extended to their antibacterial properties, with certain compounds showing effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Bheemanapalli et al., 2008).
特性
IUPAC Name |
2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-5-7-12-10-20(24(4,22)23)11-14(12)18-16(21)13-8-6-9-17-15(13)19(2)3/h6,8-9,12,14H,5,7,10-11H2,1-4H3,(H,18,21)/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSZOBXDRAKFM-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C2=C(N=CC=C2)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C2=C(N=CC=C2)N(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)
![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)


![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)
![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

